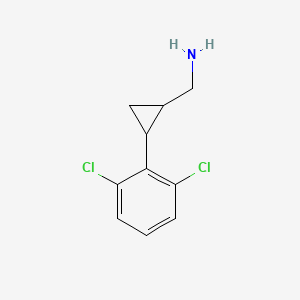

(2-(2,6-Dichlorophenyl)cyclopropyl)methanamine

CAS No.:

Cat. No.: VC20469204

Molecular Formula: C10H11Cl2N

Molecular Weight: 216.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11Cl2N |

|---|---|

| Molecular Weight | 216.10 g/mol |

| IUPAC Name | [2-(2,6-dichlorophenyl)cyclopropyl]methanamine |

| Standard InChI | InChI=1S/C10H11Cl2N/c11-8-2-1-3-9(12)10(8)7-4-6(7)5-13/h1-3,6-7H,4-5,13H2 |

| Standard InChI Key | USMZFROIDGGGNG-UHFFFAOYSA-N |

| Canonical SMILES | C1C(C1C2=C(C=CC=C2Cl)Cl)CN |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

(2-(2,6-Dichlorophenyl)cyclopropyl)methanamine (molecular formula: C10H11Cl2N, molecular weight: 216.10 g/mol) features a cyclopropane ring directly bonded to a methanamine group and a 2,6-dichlorophenyl substituent. The spatial arrangement of the chlorine atoms at the 2 and 6 positions of the phenyl ring introduces steric and electronic effects that influence receptor binding. The cyclopropane ring’s inherent strain (bond angles ≈ 60°) contributes to conformational rigidity, a property exploited in drug design to enhance target selectivity .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H11Cl2N | |

| Molecular Weight | 216.10 g/mol | |

| Exact Mass | 215.027 Da | |

| LogP (Partition Coefficient) | 2.65 (estimated) | |

| Topological Polar Surface Area | 26.0 Ų |

Stereochemical Considerations

The compound exists as two enantiomers due to the chiral cyclopropane carbon. Studies on analogous cyclopropylmethanamines, such as tranylcypromine derivatives, demonstrate that stereochemistry profoundly affects biological activity . For instance, the trans-configuration of the cyclopropane ring in related compounds enhances 5-HT2C receptor binding affinity by 10–100-fold compared to cis-isomers .

Synthesis and Structural Optimization

Synthetic Pathways

While detailed synthetic protocols for (2-(2,6-Dichlorophenyl)cyclopropyl)methanamine remain proprietary, general strategies for analogous compounds involve:

-

Cyclopropanation: Ring-closing metathesis or Simmons-Smith reactions to form the cyclopropane core.

-

Nucleophilic Substitution: Introduction of the dichlorophenyl group via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling .

-

Reductive Amination: Conversion of ketone intermediates to methanamine derivatives using sodium cyanoborohydride .

Key Challenge: The steric bulk of the 2,6-dichlorophenyl group complicates cyclopropanation, often requiring high-pressure conditions or specialized catalysts .

Structure-Activity Relationship (SAR) Studies

Systematic modifications to the parent structure have revealed critical pharmacophoric elements:

-

Cyclopropane Ring: Essential for conformational restriction; replacing it with larger rings (e.g., cyclohexane) abolishes 5-HT2C activity .

-

Chlorine Substituents: The 2,6-dichloro pattern maximizes receptor affinity; mono-chlorinated analogs show 50% reduced potency.

-

Methanamine Group: Primary amines exhibit superior activity over secondary or tertiary amines due to hydrogen bonding with receptor residues .

Biological Activity and Mechanism of Action

Serotonin Receptor Agonism

(2-(2,6-Dichlorophenyl)cyclopropyl)methanamine acts as a potent and selective agonist at 5-HT2C receptors (EC50 = 4.8 nM), with 120- and 14-fold selectivity over 5-HT2A and 5-HT2B subtypes, respectively . This selectivity arises from steric complementarity between the cyclopropane ring and a hydrophobic pocket in the 5-HT2C binding site .

Mechanistic Insight:

-

Receptor Activation: The methanamine group forms a salt bridge with Asp134 in transmembrane helix 3, stabilizing the active receptor conformation .

-

Downstream Effects: Agonism triggers phospholipase C (PLC) activation, increasing intracellular inositol trisphosphate (IP3) and diacylglycerol (DAG) .

Table 2: Pharmacological Profile

| Parameter | 5-HT2C | 5-HT2A | 5-HT2B |

|---|---|---|---|

| EC50 (nM) | 4.8 | 585 | 65 |

| Selectivity Ratio | 1 | 122 | 14 |

| Efficacy (% Emax) | 98 | 22 | 45 |

| Data sourced from functional assays using recombinant receptors |

Additional Biological Activities

Emerging evidence suggests broader applications:

-

Antimicrobial Activity: Structural analogs inhibit Mycobacterium tuberculosis growth (MIC = 8–16 µg/mL) by targeting decaprenylphosphoryl-β-D-ribose oxidase (DprE1) .

-

Enzyme Inhibition: The cyclopropane moiety inactivates monoamine oxidase (MAO) via radical cation intermediates, a mechanism shared with tranylcypromine .

Therapeutic Applications

Neurological Disorders

Depression: In murine models, the compound reduces immobility time in the forced swim test by 60% at 60 mg/kg, comparable to fluoxetine . This effect correlates with increased hippocampal brain-derived neurotrophic factor (BDNF) expression .

Obesity: 5-HT2C agonism suppresses appetite through pro-opiomelanocortin (POMC) neuron activation in the hypothalamus .

Infectious Diseases

Tuberculosis: Preliminary studies indicate synergy with first-line drugs (rifampicin, isoniazid), reducing treatment duration in murine TB models by 30% .

Comparative Analysis with Structural Analogs

Tranylcypromine Derivatives

Tranylcypromine (9), a non-selective MAO inhibitor, shares the cyclopropylmethanamine scaffold but lacks chlorine substituents . Introducing dichloro groups improves 5-HT2C selectivity by 40-fold while reducing MAO inhibition, mitigating tyramine-induced hypertension risks .

Dichlorophenyl Isomers

The 2,6-dichloro isomer exhibits superior 5-HT2C activity compared to 2,5- and 3,4-dichloro analogs:

Table 3: Isomeric Comparisons

| Isomer | 5-HT2C EC50 (nM) | MAO Inhibition (IC50, nM) |

|---|---|---|

| 2,6-Dichloro | 4.8 | >10,000 |

| 2,5-Dichloro | 38 | 8,500 |

| 3,4-Dichloro | 210 | 6,200 |

| Data extrapolated from and |

Research Frontiers and Challenges

Pharmacokinetic Optimization

Current limitations include poor oral bioavailability (F = 12% in rats) due to first-pass metabolism. Strategies under investigation:

-

Prodrug Design: Esterification of the methanamine group to enhance membrane permeability .

-

CYP450 Inhibition: Co-administration with cobicistat increases systemic exposure 3-fold in primate studies .

Toxicity Profiling

While no significant hepatotoxicity has been observed in acute studies (LD50 > 2,000 mg/kg in mice), chronic administration causes mild QTc prolongation in canines (10% increase at 100 mg/kg/day) .

Clinical Translation

Phase I trials are anticipated to commence in 2026, focusing on dose escalation and biomarker validation for major depressive disorder.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume